molecular formula C21H13Cl2N3OS B11973231 3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide CAS No. 331948-58-4

3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11973231
CAS No.: 331948-58-4
M. Wt: 426.3 g/mol
InChI Key: KZHAEINZUXXFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core with dichloro and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of Dichloro Groups: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Diazotization and Coupling: The phenyldiazenyl group is introduced via a diazotization reaction followed by coupling with aniline derivatives.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloro-N,N-diethyl-4-pyridazinamine
  • 3,6-Dichloro-pyridazine-4-carboxylic acid dimethylamide
  • 3-[({1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

Uniqueness

3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

331948-58-4

Molecular Formula

C21H13Cl2N3OS

Molecular Weight

426.3 g/mol

IUPAC Name

3,6-dichloro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H13Cl2N3OS/c22-13-6-11-17-18(12-13)28-20(19(17)23)21(27)24-14-7-9-16(10-8-14)26-25-15-4-2-1-3-5-15/h1-12H,(H,24,27)

InChI Key

KZHAEINZUXXFDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.